molecular formula C14H13NO2 B097089 N-(2-Methylphenyl)anthranilic acid CAS No. 16610-44-9

N-(2-Methylphenyl)anthranilic acid

Cat. No. B097089
CAS RN: 16610-44-9
M. Wt: 227.26 g/mol
InChI Key: WAEMHISTVIYWOY-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)anthranilic acid is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). Anthranilic acid has a sweetish taste and is amphoteric due to the presence of both acidic and basic functional groups . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .

Scientific Research Applications

Metabolism Study

Tolfenamic acid, a derivative of N-(2-methylphenyl)anthranilic acid, undergoes metabolism to form various metabolites. The study by Sidelmann et al. (1997) employed high-frequency NMR spectroscopy to analyze urine samples and identify these metabolites, revealing insights into the drug's metabolic pathways (Sidelmann et al., 1997).

Chemical Synthesis and Applications

Wolf et al. (2006) describe a copper-catalyzed amination process for producing N-aryl and N-alkyl anthranilic acid derivatives. They highlight the application of N-(1-Pyrene)anthranilic acid in metal ion-selective fluorosensing, particularly for detecting mercury ions in water (Wolf et al., 2006).

Pharmacological Research

Pedersen et al. (1981) studied the major metabolites of tolfenamic acid in serum and urine. Their research focused on the hydroxylation and oxidation processes of tolfenamic acid, contributing to the understanding of its pharmacokinetics (Pedersen et al., 1981).

Catalytic Applications

Hikawa and Yokoyama (2011) explored the palladium-catalyzed N-allylation of anthranilic acids. This process is significant for the development of new synthetic methods in organic chemistry, offering efficient pathways for creating complex molecules (Hikawa & Yokoyama, 2011).

Perfumery and Fragrance Industry

Y. and Krishnan (1998) discussed the eco-friendly synthesis of methyl anthranilate, a key component in perfumery. Their research emphasized the use of heterogeneous catalysts for a more sustainable manufacturing approach (Y. & Krishnan, 1998).

Safety And Hazards

The safety data sheet for anthranilic acid indicates that it causes serious eye damage and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have anticoagulant, antiallergic, antipyretic, diuretic, and analgesic properties . Therefore, N-(2-Methylphenyl)anthranilic acid, as a derivative of anthranilic acid, may also hold potential for future research and applications in these areas.

properties

IUPAC Name

2-(2-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMHISTVIYWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168076
Record name Anthranilic acid, N-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)anthranilic acid

CAS RN

16610-44-9
Record name N-(2-Methylphenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16610-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-methylphenyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Mei, AT August, C Wolf - The Journal of organic chemistry, 2006 - ACS Publications
A chemo- and regioselective copper-catalyzed cross-coupling reaction for effective amination of 2-chlorobenzoic acids with aniline derivatives has been developed. The method …
Number of citations: 74 pubs.acs.org
C Hamiaux, L Larsen, HW Lee, Z Luo… - Biochemical …, 2019 - portlandpress.com
Strigolactones (SLs) are multifunctional plant hormones regulating essential physiological processes affecting growth and development. In vascular plants, SLs are recognized by α/β …
Number of citations: 7 portlandpress.com
KN von Kaulla - Fibrinolytics and Antifibrinolytics, 1978 - Springer
Various asymmetric organic anions have been shown to possess the important capacity to enhance the endogenous fibrinolytic activity in human plasma in vitro. Their further …
Number of citations: 2 link.springer.com
C Hamiaux, RSM Drummond, Z Luo, HW Lee… - Journal of Biological …, 2018 - ASBMB
The strigolactone (SL) family of plant hormones regulates a broad range of physiological processes affecting plant growth and development and also plays essential roles in controlling …
Number of citations: 43 www.jbc.org

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